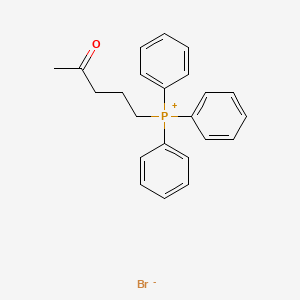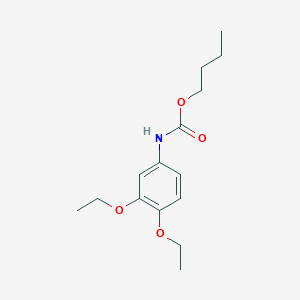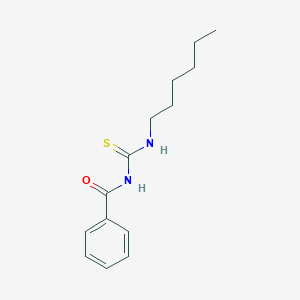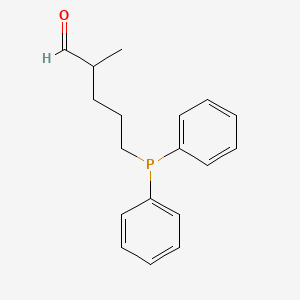
5-(Diphenylphosphanyl)-2-methylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylphosphanyl)-2-methylpentanal is an organophosphorus compound that features a phosphine group attached to a pentanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphanyl)-2-methylpentanal typically involves the reaction of diphenylphosphine with a suitable aldehyde precursor. One common method involves the use of 2-methylpentanal as the starting material, which undergoes a nucleophilic addition reaction with diphenylphosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diphenylphosphanyl)-2-methylpentanal can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: 5-(Diphenylphosphanyl)-2-methylpentanol.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Diphenylphosphanyl)-2-methylpentanal has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 5-(Diphenylphosphanyl)-2-methylpentanal exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Another organophosphorus compound used as a ligand in catalysis.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: A bidentate ligand used in hydroformylation reactions.
Uniqueness
5-(Diphenylphosphanyl)-2-methylpentanal is unique due to its specific structure, which allows for the formation of stable complexes with a variety of metals. This versatility makes it a valuable compound in both academic research and industrial applications.
Propriétés
Numéro CAS |
113619-47-9 |
|---|---|
Formule moléculaire |
C18H21OP |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
5-diphenylphosphanyl-2-methylpentanal |
InChI |
InChI=1S/C18H21OP/c1-16(15-19)9-8-14-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,15-16H,8-9,14H2,1H3 |
Clé InChI |
VCGWGDWDROWHBK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)

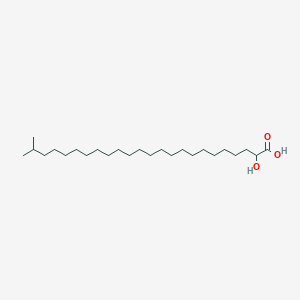
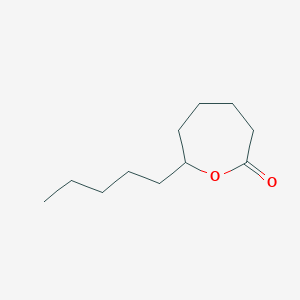
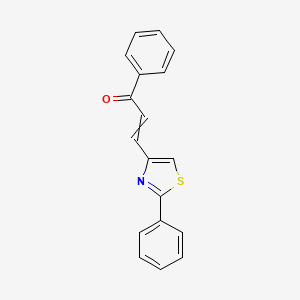

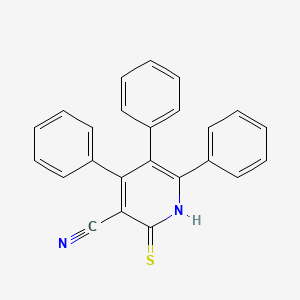

![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
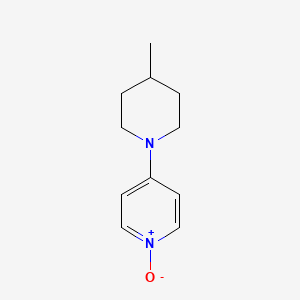
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
